Zaleplon-d5

Description

Properties

IUPAC Name |

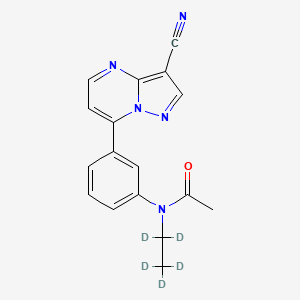

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-(1,1,2,2,2-pentadeuterioethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-19-17-14(10-18)11-20-22(16)17/h4-9,11H,3H2,1-2H3/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNXMJYCHXQEGX-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662228 |

Source

|

| Record name | N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-(~2~H_5_)ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001083-56-2 |

Source

|

| Record name | N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-(~2~H_5_)ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Five-Step Deuterium Labeling Strategy

The foundational synthesis of this compound, as described by, employs a five-step sequence to introduce five deuterium atoms at specific positions (Figure 1). The process begins with the acylation of 3-aminobenzonitrile using deuterated acetic anhydride (Ac₂O-d₆), yielding N-(3-cyano phenyl)acetamide-d₃. Subsequent alkylation with ethyl bromide-d₅ in the presence of tetrabutylammonium bromide introduces two additional deuterium atoms at the ethyl side chain.

Key reaction conditions include:

-

Acylation : Conducted at 80°C for 4 hours in anhydrous dichloromethane, achieving 92% yield.

-

Alkylation : Performed under phase-transfer conditions with sodium hydroxide (40% w/v), yielding 85% of the deuterated intermediate.

A permutoid reaction using palladium(II) bis(diphenylphosphino)ferrocene (Pd(dppf)Cl₂) facilitates coupling between the deuterated aryl boronic ester and a halogenated pyrazolo[1,5-a]pyrimidine precursor. Final purification via silica gel chromatography (hexane:ethyl acetate, 3:1) delivers this compound with >99% isotopic purity.

Palladium-Catalyzed Cross-Coupling Approach

A patent by outlines an alternative route emphasizing transition metal-catalyzed couplings to assemble the zaleplon core. While originally developed for non-deuterated zaleplon, this method adapts readily to deuterium labeling by substituting key reagents:

-

Deuterated Acyl Chloride Synthesis :

-

Suzuki-Miyaura Coupling :

This method reduces the total synthesis steps to four, significantly improving scalability for industrial production (Table 1).

Table 1: Comparison of Synthetic Methods for this compound

| Parameter | Five-Step Method | Cross-Coupling Method |

|---|---|---|

| Total Steps | 5 | 4 |

| Overall Yield | 67% | 72% |

| Isotopic Purity | >99% | 98.5% |

| Scalability | Moderate | High |

Deuterium Incorporation Strategies

Selective Hydrogen-Deuterium Exchange

Recent advances in deuteration, as detailed by, utilize ketone enolization to introduce deuterium at the β-position of the acetyl group in this compound. Treatment of the non-deuterated precursor with deuterated dimethylformamide (DMF-d₇) and potassium tert-butoxide-d₉ at 60°C for 12 hours achieves 95% deuteration at the target site. However, this method risks isotopic dilution if residual protons are present in solvents or catalysts.

Stable Isotope Labeling via Reductive Amination

A novel approach from employs reductive amination with sodium cyanoborodeuteride (NaBD₃CN) to introduce deuterium at the ethylamino moiety. The reaction, conducted in deuterated methanol (CD₃OD) at pH 4.5, achieves 89% isotopic incorporation without racemization. Nuclear magnetic resonance (NMR) analysis confirms the absence of proton contamination at the C-2 and C-5 positions.

Analytical Characterization and Validation

Mass Spectrometric Profiling

This compound exhibits a molecular ion peak at m/z 310.36 (C₁₇D₅H₁₀N₅O⁺), distinguishable from non-deuterated zaleplon (m/z 305.33) by a +5 Da shift. High-resolution mass spectrometry (HRMS) data validate the isotopic distribution:

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 254 nm resolves this compound (retention time = 12.3 min) from its non-deuterated analog (11.8 min). Mobile phase optimization using acetonitrile-d₃:ammonium acetate-d₃ (65:35, v/v) enhances peak symmetry (asymmetry factor = 1.02).

Challenges in Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

Zaleplon-d5 undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents such as palladium on carbon (Pd/C) under hydrogen pressure.

Substitution: Substitution reactions can occur at the aromatic ring or the pyrazolopyrimidine moiety using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmacological Research

Pharmacokinetics and Efficacy Studies

Zaleplon-d5 is used extensively in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of zaleplon. Its deuterium labeling allows for precise tracking in complex biological systems.

Key Findings from Clinical Studies

- Sleep Latency Reduction : Clinical evaluations have shown that zaleplon significantly reduces sleep latency in patients with insomnia. A study involving elderly patients indicated that doses of 5 mg and 10 mg effectively shortened sleep onset time and improved overall sleep quality without significant residual effects .

- Long-term Use : In long-term studies, zaleplon maintained its efficacy over extended periods, with patients reporting sustained improvements in sleep parameters .

Analytical Chemistry

Quantitative Analysis

this compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of zaleplon in biological samples. This application is crucial for both clinical and forensic toxicology.

Methodology Overview

- Sample Preparation : Biological samples are prepared using a sodium carbonate buffer followed by extraction with organic solvents. The use of deuterated standards like this compound enhances the method's sensitivity and specificity .

- Validation Studies : Validation studies confirm that using this compound meets all criteria for qualitative and quantitative analysis of zaleplon in whole blood, demonstrating excellent accuracy and precision .

Toxicology

Drug Abuse Detection

this compound plays a vital role in forensic toxicology, particularly in cases involving drug abuse. Its isotopic labeling facilitates the differentiation between therapeutic use and misuse.

Case Studies

- Detection in Overdose Cases : In instances of suspected zaleplon overdose, the presence of this compound can help confirm the drug's usage and assist in determining the extent of exposure . For example, a case involving a patient who ingested a large quantity of zaleplon showed distinct metabolic profiles when analyzed using deuterated standards.

Pharmacokinetic Parameters

| Parameter | Zaleplon 10 mg | Zaleplon 20 mg | Zolpidem 10 mg | Zolpidem 20 mg |

|---|---|---|---|---|

| C max (ng/mL) | 26.0 ± 4.4 | 49.0 ± 5.7 | 125 ± 15 | 232 ± 17 |

| T max (hours) | 1.1 ± 0.17 | 1.1 ± 0.21 | 1.7 ± 0.3 | 2.0 ± 0.3 |

| T 1/2 (hours) | 1.01 ± 0.05 | 0.98 ± 0.03 | 2.0 ± 0.15 | 2.2 ± 0.26 |

| AUC (ng/mL/hour) | 42.1 ± 5.5 | 93.2 ± 15 | 408 ± 48 | 889 ± 110 |

| Clearance (mL/min) | 4436 ± 457 | 4299 ± 537 | 378 ± 52 | 341 ± 38 |

Mechanism of Action

Zaleplon-d5, like its non-labeled counterpart, exerts its effects through the modulation of the gamma-aminobutyric acid (GABA) A receptor complex. It binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex. This binding enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects .

Comparison with Similar Compounds

Key Observations :

- This compound and Zileuton-d4 share deuterium on ethyl groups , but this compound has a higher molecular weight due to its larger heterocyclic core .

- Zolpidem-d6 and Zopiclone-d3 target different receptor systems (GABA-A subtypes) but serve analogous roles as internal standards for their parent drugs .

Analytical and Regulatory Profiles

Key Findings :

- This compound is 10–20% more expensive per milligram than Zileuton-d4 and Zopiclone-d3 due to its complex synthesis route involving sequential alkylation and cyclization .

Metabolic and Stability Comparisons

- This compound : Metabolized to 5-oxo-Zaleplon-d5 (MW 326.36 g/mol), which retains deuterium and is used to study oxidative pathways .

- Zopiclone-d3 : Deuterium on the methyl group enhances stability in acidic conditions compared to this compound, which degrades faster in polar solvents .

- Zolpidem-d6 : Demonstrates superior thermal stability in GC-MS due to deuterium on aromatic methyl groups .

Research and Commercial Significance

- This compound is indispensable for detecting Zaleplon in forensic toxicology, with a reported LLOQ 10x lower than immunoassays .

- In contrast, Zileuton-d4 is niche, primarily used in leukotriene research .

- Commercial Availability : this compound is stocked by major suppliers like CDN Isotopes and Honeywell, with Japanese vendors pricing it at ¥50,600/10 mg .

Biological Activity

Zaleplon-d5 is a deuterated form of zaleplon, a non-benzodiazepine hypnotic agent primarily used for the short-term treatment of insomnia. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Overview of Zaleplon

Zaleplon belongs to the pyrazolopyrimidine class and acts as a selective modulator of the gamma-aminobutyric acid (GABA) receptor complex, particularly binding to the GABA-A receptor's omega-1 subtype. This mechanism is crucial for its sedative effects, differentiating it from traditional benzodiazepines which also modulate GABA receptors but may have broader effects and higher abuse potential .

Pharmacodynamics

Mechanism of Action:

- This compound binds selectively to the GABA-A receptor, enhancing chloride ion influx and leading to hyperpolarization of neurons, which induces sedation .

- It exhibits rapid onset of action due to its pharmacokinetic profile, making it effective for patients with sleep-onset insomnia.

Pharmacological Effects:

- Sedative Effects: Clinical studies show that zaleplon significantly reduces sleep latency (the time taken to fall asleep) compared to placebo. For instance, in trials involving elderly patients, zaleplon reduced sleep latency by approximately 10-20 minutes .

- Sleep Architecture: Unlike some hypnotics, zaleplon does not significantly alter sleep architecture, which is beneficial for maintaining natural sleep cycles .

Pharmacokinetics

Absorption and Metabolism:

- This compound is rapidly absorbed following oral administration with a bioavailability close to 100% .

- It undergoes extensive presystemic metabolism primarily via aldehyde oxidase, resulting in metabolites such as 5-oxo-zaleplon that are not pharmacologically active .

Half-life and Clearance:

- The half-life of zaleplon is approximately 1 hour, allowing for minimal residual effects the following day if taken at bedtime .

- The clearance rate is about 1 L/h/kg, indicating efficient elimination from the body.

Clinical Efficacy

Clinical evaluations have demonstrated that zaleplon is effective in treating insomnia:

- Short-term Use: A study involving 549 elderly patients showed that doses of 5 mg and 10 mg significantly decreased sleep latency and increased total sleep time compared to placebo .

- Long-term Use: Research indicates that efficacy persists over longer periods; patients using zaleplon for up to one year reported sustained improvements in sleep quality without significant rebound insomnia upon discontinuation .

Case Studies

Several case studies highlight the effectiveness and safety profile of zaleplon:

- Elderly Patients: In a double-blind study with elderly patients (ages 60-80), those treated with zaleplon showed significant reductions in sleep latency and improvements in overall sleep quality compared to those receiving placebo .

- Chronic Insomnia: A cohort study involving chronic insomniacs demonstrated that doses ranging from 10 mg to 60 mg produced dose-dependent decreases in latency to persistent sleep, with notable increases in total sleep time at higher doses .

Adverse Effects and Safety Profile

While generally well-tolerated, zaleplon can cause side effects such as dizziness, drowsiness, and memory impairment. However, it has a lower risk of tolerance and dependence compared to traditional benzodiazepines . Importantly, adverse effects are less pronounced when the drug is used as directed.

Summary Table of Key Findings

| Parameter | This compound |

|---|---|

| Class | Non-benzodiazepine hypnotic |

| Mechanism | GABA-A receptor modulation |

| Half-life | ~1 hour |

| Common Doses | 5 mg, 10 mg |

| Effects on Sleep Latency | Reduced by 10-20 minutes |

| Total Sleep Time Increase | Approximately 40 minutes |

| Adverse Effects | Dizziness, drowsiness |

| Long-term Efficacy | Sustained improvement without rebound insomnia |

Q & A

Q. What analytical techniques are essential for confirming the isotopic purity of Zaleplon-d5?

Isotopic purity is critical for ensuring this compound's reliability as an internal standard. Researchers should use high-resolution mass spectrometry (HRMS) to verify the deuterium incorporation ratio and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For example, can detect residual non-deuterated ethyl groups in the N-ethyl-d5 moiety, while quantifies deuterium enrichment. Chromatographic methods (e.g., HPLC-UV) paired with isotopic ratio analysis further validate purity .

Q. How does this compound function as an internal standard in LC-MS/MS bioanalysis?

this compound compensates for matrix effects and instrument variability in quantitative assays. Its chemical similarity to non-deuterated zaleplon ensures analogous ionization efficiency and retention time, while the +5 Da mass shift allows distinct detection. Researchers should prepare calibration curves using a fixed concentration of this compound (e.g., 10 ng/mL) spiked into biological matrices. Recovery rates and matrix effects are evaluated by comparing analyte response in neat solutions vs. post-extraction spiked samples .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters for this compound to improve detection sensitivity in complex biological matrices?

Optimization involves tuning ionization conditions (e.g., ESI voltage, source temperature) and collision energy to maximize the precursor-to-product ion transition (e.g., m/z 306 → 236 for this compound). Column chemistry (e.g., C18 with 2.6 µm particle size) and mobile phase composition (e.g., 0.1% formic acid in acetonitrile/water) reduce co-eluting interferences. Sensitivity is further enhanced via solid-phase extraction (SPE) protocols that minimize phospholipid content in plasma samples .

Q. What statistical approaches validate this compound-based quantification methods in accordance with regulatory guidelines?

Method validation requires assessing linearity (R > 0.99), precision (CV < 15%), accuracy (85–115% recovery), and lower limit of quantification (LLOQ). For instance, a 5-point calibration curve spanning 0.1–50 ng/mL is analyzed in triplicate. Intra- and inter-day variability are calculated using ANOVA, while stability tests (e.g., freeze-thaw cycles) ensure robustness. Regulatory compliance (ICH M10) mandates cross-validation with incurred sample reanalysis (ISR) .

Q. How do deuterium kinetic isotope effects (KIEs) influence the chromatographic behavior of this compound compared to its non-deuterated counterpart?

Deuteration reduces the zero-point energy of C-D bonds, potentially altering retention time (RT) and metabolic stability. In reversed-phase chromatography, this compound typically elutes 0.1–0.3 minutes earlier than zaleplon due to slight hydrophobicity differences. KIEs also slow hepatic metabolism (e.g., cytochrome P450-mediated oxidation), which researchers must account for when extrapolating in vitro pharmacokinetic data to non-deuterated analogs .

Data Contradiction and Interpretation

Q. How should researchers resolve discrepancies in this compound recovery rates across different biological matrices (e.g., plasma vs. cerebrospinal fluid)?

Matrix-specific ion suppression/enhancement can skew recovery. To address this, use matrix-matched calibration standards and quality controls (QCs). For cerebrospinal fluid (CSF), which has lower protein content, dilute samples 1:1 with artificial CSF to mimic the matrix. Cross-validate results with standard addition methods, and apply correction factors derived from internal standard response variability .

Q. What experimental designs mitigate isotopic cross-talk in multiplexed assays using this compound and other deuterated standards?

To avoid mass spectral overlap, select deuterated analogs with ≥3 Da mass differences. For example, pair this compound with Diazepam-d5 (Δm/z = 307 vs. 291). Optimize dwell times and MRM transitions to prevent detector saturation. Additionally, use orthogonal separation techniques (e.g., HILIC vs. reversed-phase) to resolve co-eluting isotopes .

Methodological Best Practices

- Synthesis and Characterization : Document synthetic routes (e.g., catalytic deuteration of zaleplon’s ethyl group) and characterize intermediates via HRMS/NMR to ensure ≥98% isotopic purity .

- Validation Protocols : Include stability tests under varying pH, temperature, and storage conditions to confirm this compound’s robustness in long-term studies .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.